molecular formula C21H26N2O4S3 B397162 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE

Cat. No.: B397162
M. Wt: 466.6g/mol
InChI Key: ABNBMRHQIQZAPA-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a thiazolidine ring, a mesitylsulfonyl group, and a trimethylbenzenesulfonamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation using mesitylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Trimethylbenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(phenylsulfonyl)-1,3-thiazolidin-2-ylidene]-2,4,6-trimethylbenzenesulfonamide
  • N-[(2Z)-3-(tosyl)-1,3-thiazolidin-2-ylidene]-2,4,6-trimethylbenzenesulfonamide

Uniqueness

2,4,6-TRIMETHYL-N-[(2Z)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to the presence of the mesitylsulfonyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C21H26N2O4S3

Molecular Weight

466.6g/mol

IUPAC Name

(NZ)-2,4,6-trimethyl-N-[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C21H26N2O4S3/c1-13-9-15(3)19(16(4)10-13)29(24,25)22-21-23(7-8-28-21)30(26,27)20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3/b22-21-

InChI Key

ABNBMRHQIQZAPA-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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